molecular formula C23H21FN2O5 B1676266 MCHr1 antagonist 2 CAS No. 863115-70-2

MCHr1 antagonist 2

Cat. No.: B1676266
CAS No.: 863115-70-2
M. Wt: 424.4 g/mol
InChI Key: HHCYCBKPWYJVEB-UHFFFAOYSA-N
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Description

MCHr1 antagonist 2 is a compound that targets the melanin-concentrating hormone receptor 1 (MCHR1). Melanin-concentrating hormone is a neuropeptide involved in regulating energy homeostasis, feeding behavior, and sleep-wake cycles. MCHR1 is a G protein-coupled receptor predominantly expressed in the central nervous system and brown adipose tissue. This compound is being investigated for its potential therapeutic applications in treating metabolic disorders, obesity, and mental health conditions.

Mechanism of Action

Target of Action

The primary target of MCHr1 antagonist 2 is the Melanin-Concentrating Hormone Receptor 1 (MCHR1) . MCHR1 is a class A G protein-coupled receptor predominantly found in the central nervous system . It plays a crucial role in regulating food intake, energy balance, and other physiological functions .

Mode of Action

This compound acts by inhibiting the MCHR1 receptor . The antagonist binds to the receptor, preventing the melanin-concentrating hormone (MCH) from activating it . The MCH, when bound to the MCHR1 receptor, adopts a cysteine-mediated hairpin loop configuration . A central arginine from the LGRVY core motif between the two cysteines of MCH penetrates deeply into the transmembrane pocket, triggering receptor activation . The antagonist prevents this activation, thereby inhibiting the downstream effects of MCH.

Biochemical Pathways

The MCH-MCHR1 system is involved in a wide variety of downstream signaling pathways . MCHR1 predominantly couples with inhibitory G proteins, Gi/o . The binding of MCH to MCHR1 triggers conformational changes, initiating intracellular signaling cascades via heterotrimeric G proteins . By inhibiting MCHR1, the antagonist disrupts these signaling pathways, affecting physiological functions such as energy homeostasis, appetite regulation, and sleep-wake cycles .

Pharmacokinetics

This similarity can potentially cause cardiotoxicity problems . Therefore, the bioavailability and overall pharmacokinetic profile of this compound would need to be carefully evaluated to ensure safety and efficacy.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of MCH signaling pathways. By inhibiting MCHR1, the antagonist prevents MCH from triggering intracellular signaling cascades . This can lead to changes in physiological functions regulated by MCH, such as energy homeostasis, appetite regulation, and sleep-wake cycles .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the expression of MCHR1 can be upregulated in fasting conditions , which could potentially affect the efficacy of the antagonist. Moreover, the presence of other signaling molecules and receptors in the central nervous system could also influence the action of this compound .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MCHr1 antagonist 2 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route may include:

    Formation of Intermediates: Initial steps involve the synthesis of core structures such as benzimidazole, phthalazinone, or pyrrolopyridine derivatives.

    Coupling Reactions: The intermediates are then coupled with various substituents under specific reaction conditions, such as using palladium-catalyzed cross-coupling reactions.

    Purification: The final product is purified using techniques like column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing cost-effective purification methods. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

MCHr1 antagonist 2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

MCHr1 antagonist 2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationship of MCHR1 antagonists.

    Biology: Investigated for its role in modulating feeding behavior, energy homeostasis, and sleep-wake cycles.

    Medicine: Potential therapeutic applications in treating obesity, metabolic disorders, and mental health conditions such as depression and anxiety.

    Industry: Explored for its use in developing new drugs targeting MCHR1 for various therapeutic indications.

Comparison with Similar Compounds

Similar Compounds

  • BMS-830216
  • GW-856464
  • NGD-4715
  • ALB-127158
  • AMG 076

Uniqueness

MCHr1 antagonist 2 is unique in its specific binding affinity and selectivity for MCHR1. Compared to other similar compounds, it may exhibit distinct pharmacokinetic properties, such as improved bioavailability and reduced off-target effects. Additionally, its structural features may confer enhanced stability and potency, making it a promising candidate for further drug development.

Properties

IUPAC Name

N-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]-6-fluoro-4-oxochromene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O5/c24-15-2-4-19-17(10-15)18(27)11-22(31-19)23(28)25-16-5-7-26(8-6-16)12-14-1-3-20-21(9-14)30-13-29-20/h1-4,9-11,16H,5-8,12-13H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCYCBKPWYJVEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)F)CC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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